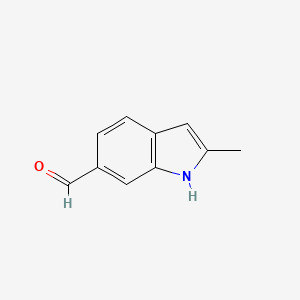

2-Methyl-1H-indole-6-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-indole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-9-3-2-8(6-12)5-10(9)11-7/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNMCDWTLBJSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Methyl 1h Indole 6 Carbaldehyde

Transformations of the Carbaldehyde Moiety

The aldehyde functional group is a primary site for various chemical modifications, including reduction, oxidation, and nucleophilic addition reactions.

Reduction Reactions to Primary Alcohols and Amines

The carbaldehyde group of 2-Methyl-1H-indole-6-carbaldehyde can be readily reduced to a primary alcohol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. For instance, treatment of similar indole-3-carbaldehydes with sodium borohydride in methanol (B129727) leads to the corresponding alcohol. rsc.org

Reductive amination of the carbaldehyde provides a pathway to primary and secondary amines. This reaction involves the initial formation of an imine or enamine by condensation with an amine, followed by reduction in situ. Common reducing agents for this transformation include sodium borohydride. rsc.org

Table 1: Reduction Reactions of Indole (B1671886) Carbaldehydes

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Sodium Borohydride (NaBH4) | (2-Methyl-1H-indol-6-yl)methanol | Reduction |

| This compound | Amine, Sodium Borohydride (NaBH4) | N-Substituted-(2-methyl-1H-indol-6-yl)methanamine | Reductive Amination |

Oxidation Reactions to Carboxylic Acids

The aldehyde functionality can be oxidized to a carboxylic acid. This conversion can be carried out using various oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) and chromium trioxide. The resulting 2-methyl-1H-indole-6-carboxylic acid is a versatile intermediate for further derivatization, such as esterification. evitachem.com

Table 2: Oxidation of this compound

| Reagent | Product |

| Potassium Permanganate (KMnO4) | 2-Methyl-1H-indole-6-carboxylic acid |

| Chromium Trioxide (CrO3) | 2-Methyl-1H-indole-6-carboxylic acid |

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nucleophiles, leading to a diverse array of derivatives.

Schiff Base Formation: Condensation with primary amines yields Schiff bases (imines). For example, the reaction of indole-3-carbaldehyde with phenylhydrazine (B124118) in the presence of a surfactant has been reported. rsc.org

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds in the presence of a base leads to the formation of a new carbon-carbon double bond.

Aldol (B89426) and Claisen-Schmidt Condensations: These reactions involve the base-catalyzed reaction with enolates of aldehydes, ketones, or esters to form β-hydroxy carbonyl compounds, which can subsequently dehydrate.

These condensation reactions are fundamental in constructing more complex molecular architectures based on the 2-methylindole (B41428) scaffold.

Electrophilic and Nucleophilic Reactions on the Indole Core

The indole ring itself is an active participant in various chemical reactions, primarily driven by its electron-rich nature. bhu.ac.in

Electrophilic Substitution Reactions

The indole nucleus is π-excessive, making it prone to electrophilic substitution. bhu.ac.in The preferred site of attack is generally the C3 position of the pyrrole (B145914) ring, as this leads to a more stable cationic intermediate. bhu.ac.in However, if the C3 position is blocked, substitution can occur at other positions, including the C6 position on the benzene (B151609) ring. bhu.ac.in The presence of the methyl group at C2 and the aldehyde at C6 influences the regioselectivity of these reactions.

Friedel-Crafts Alkylation: While indoles can be unreactive towards alkyl halides at room temperature, reactions can be induced under more forcing conditions. bhu.ac.in For instance, heating indole with methyl iodide in dimethylformamide can lead to alkylation. bhu.ac.in

Cross-Coupling Methodologies for Indole Ring Functionalization

Modern cross-coupling reactions provide powerful tools for the functionalization of the indole ring system. To utilize these methods, the indole core is typically first halogenated. For example, a 6-iodo-2,3-dihydro-1H-indole derivative can undergo Suzuki-Miyaura coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide, providing a versatile method for forming carbon-carbon bonds.

Heck Reaction: This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.

These cross-coupling strategies allow for the introduction of a wide variety of substituents onto the indole framework, significantly expanding the chemical space accessible from this compound.

N-Substitution and N-Protection Strategies of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound possesses a lone pair of electrons and an associated proton (N-H), making it a site for both substitution and protection reactions. The strategic protection of this nitrogen is often a crucial step in multi-step syntheses to prevent unwanted side reactions and to direct reactivity to other positions of the indole nucleus. ekb.eg

Commonly, the indole nitrogen is protected by electron-withdrawing groups, which decrease the nucleophilicity of the ring system. ekb.eg Sulfonyl groups, such as p-toluenesulfonyl (tosyl) and phenylsulfonyl, are frequently employed for this purpose. researchgate.netnih.gov For instance, the protection of an indole nitrogen with a tosyl group can be achieved under basic conditions, and its removal can be accomplished via hydrolysis. ekb.eg Another strategy involves the use of a 2-phenylsulfonylethyl group, which serves as a useful alkyl protecting group that can be readily cleaved under basic conditions. researchgate.net

Conversely, N-substitution with electron-donating groups, such as simple alkyl groups, is also a common derivatization strategy. Direct N-alkylation of indoles can sometimes be challenging, with competition arising from alkylation at the C3 position. organic-chemistry.org For some indole substrates, particularly those with deactivating groups, N-alkylation can be sluggish. acs.orgnih.gov However, simple derivatives like 1-Methyl-1H-indole-6-carbaldehyde are known, demonstrating that direct N-methylation is a feasible transformation. sigmaaldrich.com The choice of protecting group is critical and depends on its stability under subsequent reaction conditions and the ease of its eventual removal. ekb.eg

Table 1: Examples of N-Protection Strategies for the Indole Moiety

| Protecting Group | Abbreviation | Typical Reagents for Introduction | Notes |

|---|---|---|---|

| p-Toluenesulfonyl | Ts / Tosyl | p-Toluenesulfonyl chloride (TsCl), Base (e.g., NaH) | Commonly used, stable, removed by strong base or reductive conditions. nih.gov |

| Phenylsulfonyl | Bs / Besyl | Benzenesulfonyl chloride (PhSO2Cl), Base | Similar to Tosyl group, offers robust protection. researchgate.net |

| Methyl | Me | Methyl iodide (CH3I), Base (e.g., NaH, K2CO3) | A simple alkyl substitution rather than a temporary protecting group. sigmaaldrich.com |

Construction of Complex Molecular Architectures from this compound

The dual functionality of this compound, comprising a reactive aldehyde group and an indole nucleus, makes it an exceptionally valuable starting material for the synthesis of intricate molecular structures.

Synthesis of Bis(indolyl)methanes (BIMs) through Aldehyde Condensation

Bis(indolyl)methanes (BIMs) are an important class of compounds synthesized via the acid-catalyzed electrophilic substitution reaction of indoles with aldehydes or ketones. e-journals.in In this reaction, the aldehyde carbonyl group is activated by a catalyst, making it susceptible to nucleophilic attack by the C3 position of an indole molecule. The resulting intermediate alcohol then reacts with a second indole molecule to form the BIM product. orientjchem.org

In this context, this compound serves as the aldehyde component, reacting with two equivalents of another indole (such as indole itself or a substituted variant) to yield an unsymmetrical BIM. Research has shown that 2-methylindole reacts rapidly in such condensations. tandfonline.com A wide array of catalysts can be employed, ranging from traditional Lewis and protic acids to more environmentally benign "green" catalysts like lemon juice or silica-supported ceric ammonium (B1175870) nitrate. ekb.ege-journals.intandfonline.com Furthermore, solvent-free conditions have been successfully developed, often involving simply grinding the reactants together, which aligns with the principles of green chemistry. tandfonline.comtandfonline.com

Table 2: Catalytic Conditions for Bis(indolyl)methane Synthesis

| Catalyst Type | Example Catalyst | Reaction Conditions | Reference |

|---|---|---|---|

| Green Catalyst | Lemon Juice | Room Temperature | e-journals.inorientjchem.org |

| Lewis Acid | Iodine | Solvent-free, grinding | mdpi.com |

| Polymer-supported | PEG-OPOCl2 | Solvent-free, Room Temperature | nih.gov |

| Catalyst-free | None | Ambient Temperature / Grinding | tandfonline.comtandfonline.com |

Formation of Polyheterocyclic and Fused Ring Systems

The structure of this compound is well-suited for the construction of polyheterocyclic and fused ring systems, which are common motifs in biologically active natural products. researchgate.net The aldehyde group can participate in cyclization reactions with other functionalities, either present on the same molecule or introduced via intermolecular reactions.

A relevant example is the use of the isomeric 2-methyl-indole-3-carboxaldehyde as a starting material for the synthesis of indolo[3,2-b]carbazoles. mdpi.com This transformation involves an initial condensation followed by a Lewis acid-catalyzed cyclization. Similarly, this compound can be envisioned as a precursor for analogous fused systems through strategic reaction design. Modern synthetic methods, such as multicomponent reactions, offer efficient pathways to complex molecules. For instance, a Ugi four-component reaction followed by a palladium-catalyzed cyclization can produce tetracyclic indoloquinolines from indole-2-carboxylic acid, an aniline (B41778), an aldehyde, and an isocyanide, showcasing a powerful strategy for building polyheterocyclic diversity. nih.gov Such tandem reactions allow for the rapid assembly of complex scaffolds from simple, commercially available building blocks. nih.gov

Table 3: Examples of Fused Ring Systems from Indole Precursors

| Precursor Type | Resulting Fused System | Synthetic Strategy | Reference |

|---|---|---|---|

| 2-Methyl-indole-3-carboxaldehyde | Indolo[3,2-b]carbazole | Condensation and Lewis acid-catalyzed cyclization | mdpi.com |

| Indole-2-carboxylic acid + Aniline + Aldehyde | Indolo[3,2-c]quinolinone | Ugi four-component reaction followed by Pd-catalyzed cyclization | nih.gov |

| 2,3'-Diindolylmethane | 6-Formyl-indolo[3,2-b]carbazole | Acylation and acid-catalyzed ring closure | mdpi.com |

Molecular Hybridization with Other Chemical Scaffolds

Molecular hybridization involves combining two or more different pharmacophores or chemical scaffolds to create a new hybrid molecule with potentially enhanced or novel biological activities. The aldehyde functionality of this compound is an excellent anchor point for such strategies.

A prominent example is the Claisen-Schmidt condensation reaction between an indole aldehyde and an aromatic ketone. nih.gov This reaction, typically catalyzed by a base like piperidine, forms an α,β-unsaturated ketone core, effectively linking the indole scaffold to another aromatic system. This approach has been used to synthesize a variety of indole-based chalcones, which are a well-known class of bioactive compounds. nih.gov

Beyond the aldehyde, the indole N-H group also offers a site for hybridization. Synthetic routes to complex molecules often involve linking the indole nitrogen to other heterocyclic systems, such as piperidines or pyridones, through multi-step sequences. acs.orgnih.gov These strategies highlight the modularity of the indole scaffold in constructing diverse and complex molecules for medicinal chemistry applications.

Table 4: Molecular Hybridization Strategies Involving Indole Scaffolds

| Reaction Type | Reactants | Resulting Hybrid Scaffold | Reference |

|---|---|---|---|

| Claisen-Schmidt Condensation | Indole-3-carboxaldehyde + Aromatic Ketone | Indole-Chalcone (Indolyl-propenone) | nih.gov |

| Multi-step Synthesis | Indole Carboxylate + Chiral Amine | Indole-Piperidine-Pyridone | acs.orgnih.gov |

| Ugi Multicomponent Reaction | Indole Acid + Amine + Aldehyde + Isocyanide | Complex Polyheterocycle | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 1h Indole 6 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of indole (B1671886) derivatives, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

In the ¹H NMR spectrum of an indole derivative, the proton of the N-H group typically appears as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm. nih.govbipublication.com The aldehydic proton (CHO) is also highly characteristic, resonating as a singlet even further downfield, usually between δ 9.9 and 10.3 ppm. rsc.orgrsc.orgrsc.org Protons on the aromatic rings exhibit complex splitting patterns in the range of δ 7.0-8.5 ppm, with their exact shifts and coupling constants being dependent on the substitution pattern. nih.govmdpi.com The methyl group protons at the C2-position are readily identified as a sharp singlet, typically appearing in the upfield region around δ 2.5-2.7 ppm. rsc.orgrsc.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is a key indicator, found significantly downfield around δ 184-195 ppm. rsc.orgrsc.org The carbon atoms of the indole ring system resonate in the aromatic region (approximately δ 110-145 ppm), with their specific shifts influenced by the positions of the methyl and aldehyde substituents. rsc.orgrsc.orgrjpbcs.com The carbon of the C2-methyl group typically appears at a much higher field, around δ 25 ppm. rsc.org Spectroscopic data for related indole carbaldehyde derivatives are well-documented, providing a reliable basis for the structural confirmation of new analogues. rsc.orgrsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indole Carbaldehyde Derivatives in CDCl₃

| Assignment | 1-methyl-1H-indole-3-carbaldehyde rsc.org | 1-Methyl-1H-indole-5-carbaldehyde rsc.org | 2-Methylquinoline-6-carbaldehyde rsc.org |

|---|---|---|---|

| ¹H NMR | |||

| CHO | 10.01 (s, 1H) | 10.03 (s, 1H) | 10.10 (s, 1H) |

| Aromatic-H | 8.35 (d), 7.69 (s), 7.50–7.33 (m) | 8.15 (s), 7.80 (d), 7.40 (d), 7.15 (d), 6.65 (d) | 8.23 (s), 8.12 (m), 8.04 (d), 7.34 (d) |

| CH₃ | 3.90 (s, 3H, N-CH₃) | 3.84 (s, 3H, N-CH₃) | 2.74 (s, 3H, C-CH₃) |

| ¹³C NMR | |||

| C=O | 184.43 | 192.7 | 191.5 |

| Aromatic-C | 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87 | 140.1, 130.9, 129.4, 128.3, 126.6, 122.0, 109.9, 103.4 | 162.4, 150.6, 137.4, 133.7, 133.4, 129.9, 126.9, 125.9, 123.2 |

Data presented as: δ (multiplicity, integration).

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of 2-Methyl-1H-indole-6-carbaldehyde and for deducing its structure through analysis of fragmentation patterns. The molecular formula for this compound is C₁₀H₉NO, giving it a molecular weight of 159.18 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent pseudomolecular ion peak [M+H]⁺ at m/z 160.1. rsc.orgrsc.org

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 159 would be observed. The fragmentation of aldehydes often involves the loss of a hydrogen atom, leading to a significant [M-1]⁺ peak (m/z 158), or the loss of the entire formyl radical (CHO), resulting in an [M-29]⁺ peak (m/z 130). libretexts.org The stable aromatic indole core would likely remain intact, forming the base peak in many cases. For indole-6-carboxaldehyde, the non-methylated parent compound, a strong molecular ion peak is observed, confirming the stability of the indole structure. nist.gov The fragmentation of derivatives can provide further structural confirmation, such as the loss of a methyl group or other substituents. researchgate.net

Table 2: Expected Mass Spectrometry Fragmentation for this compound (C₁₀H₉NO)

| m/z Value | Ion | Description |

|---|---|---|

| 160.1 | [M+H]⁺ | Pseudomolecular ion (ESI) |

| 159 | [M]⁺ | Molecular ion (EI) |

| 158 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information on the functional groups and electronic systems within the molecule.

IR spectroscopy is used to identify characteristic vibrational modes. researchgate.net For this compound, a strong absorption band corresponding to the C=O stretch of the aldehyde is expected in the region of 1650-1700 cm⁻¹. rsc.org The N-H stretching vibration of the indole ring typically appears as a sharp peak around 3200-3400 cm⁻¹. rsc.orgderpharmachemica.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-H stretches from the methyl group are found just below 3000 cm⁻¹. bipublication.comrsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1650 - 1700 rsc.org |

| Indole (N-H) | Stretch | 3200 - 3400 rsc.orgderpharmachemica.com |

| Aromatic (C-H) | Stretch | > 3000 bipublication.com |

UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the indole ring and the attached aldehyde group. Indole and its derivatives typically exhibit two main absorption bands. nist.gov The first, more intense band (the B-band) appears in the far-UV region (~200-230 nm), while the second, less intense, and broader band (the L-band) is found around 260-290 nm. researchgate.netnist.gov The presence of the conjugated carbaldehyde group can cause a bathochromic (red) shift of these absorptions to longer wavelengths. researchgate.net The specific λₘₐₓ values are dependent on the solvent used. science.gov

X-ray Crystallography for Solid-State Structural Determination (e.g., Hydrogen Bonding Networks, Dihedral Angles, Molecular Geometry)

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and dihedral angles. While a specific crystal structure for this compound is not publicly available, analysis of related indole derivatives reveals key structural features that can be anticipated. nih.govresearchgate.net

For instance, the crystal structure of 1-(2-iodobenzoyl)-6-methoxy-1H-indole-3-carbaldehyde demonstrates the planarity of the indole ring system. researchgate.net In the solid state, indole derivatives often form extensive intermolecular hydrogen bonding networks, with the indole N-H group acting as a hydrogen bond donor. nih.gov The carbonyl oxygen of the aldehyde group can act as a hydrogen bond acceptor. These interactions dictate the molecular packing in the crystal lattice. Analysis would also reveal the dihedral angle between the plane of the indole ring and the aldehyde group, providing insight into the molecule's preferred conformation in the solid state. nih.gov

Chromatographic Techniques (e.g., TLC, Column Chromatography, HPLC, UPLC) for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the isolation and purity assessment of this compound and its derivatives.

Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions and to quickly assess the purity of a sample. bipublication.comrsc.org By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., mixtures of hexane (B92381) and ethyl acetate), the compound's retention factor (Rf) can be determined. rjpbcs.comrsc.org

Column Chromatography is the standard method for purification on a preparative scale. researchgate.net The crude product is loaded onto a column packed with a stationary phase like silica gel, and a solvent gradient (e.g., petroleum ether/ethyl acetate) is used to elute the components. rsc.orgresearchgate.net Fractions are collected and analyzed by TLC to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) offer higher resolution and sensitivity for purity analysis and can also be used for preparative separation. rjpbcs.comsielc.com Reversed-phase columns (e.g., C18) are commonly employed, with a mobile phase typically consisting of a mixture of water (often with additives like formic acid for MS compatibility) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). rjpbcs.comsielc.com These techniques provide quantitative information on the purity of the synthesized compound. researchgate.netcore.ac.uk

Theoretical and Computational Investigations of 2 Methyl 1h Indole 6 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules like 2-Methyl-1H-indole-6-carbaldehyde. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are employed to predict molecular structure, energy, and other electronic properties. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying indole (B1671886) derivatives. aip.orgnih.gov These calculations are often performed with various basis sets, such as 6-31G(d,p) or 6-311++G(d,p), to ensure reliable results. aip.orgrsc.org

Theoretical studies on substituted indoles have demonstrated that both DFT and semi-empirical methods can determine values for properties like standard redox potentials. rsc.org For instance, DFT calculations have been shown to provide good agreement with experimental values for the oxidation of substituted indoles when corrected for solvation and thermal effects. rsc.orgrsc.org Such computational approaches are invaluable for understanding the electronic effects of substituents on the indole ring system. rsc.org

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For indole and its derivatives, this gap is a key indicator of their electronic behavior. researchgate.net For example, studies on various indole derivatives show that substituents significantly influence the HOMO-LUMO gap. Electron-withdrawing groups, like the carbaldehyde group, typically lower the energies of both HOMO and LUMO, often resulting in a smaller energy gap and thus higher reactivity. researchgate.netnih.govacs.org

The Molecular Electrostatic Potential (MEP) map is another crucial tool that illustrates the charge distribution on the molecule's surface. It helps identify the regions most susceptible to electrophilic and nucleophilic attack. In a typical MEP map, electron-rich areas (negative potential), such as those around oxygen or nitrogen atoms, are colored red, while electron-deficient areas (positive potential), often around hydrogen atoms, are colored blue. For a molecule like this compound, the MEP would show a significant negative potential around the carbonyl oxygen of the aldehyde group, indicating a likely site for nucleophilic attack.

Illustrative Data for Indole Derivatives:

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Indole | -5.61 | -0.19 | 5.42 | researchgate.net |

| Tryptophan | -5.83 | -0.12 | 5.71 | researchgate.net |

| Serotonin | -5.39 | -0.08 | 5.31 | researchgate.net |

| 2-Cyano-indole | -8.981 | -1.252 | 0.3906 (Hartree) | researchgate.net |

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule from quantum chemistry calculations. libretexts.orgchemrxiv.org This analysis provides insights into the electronic distribution and can help explain the molecule's dipole moment and reactivity. The calculated charges on each atom indicate sites prone to electrophilic or nucleophilic attack. researchgate.netnih.gov

For this compound, a Mulliken charge analysis would likely show that the nitrogen atom and the carbonyl oxygen atom carry significant negative charges, making them nucleophilic centers. Conversely, the carbonyl carbon and the hydrogen atoms attached to the aromatic ring would exhibit positive charges, marking them as potential electrophilic sites. It is important to note that Mulliken charges are highly sensitive to the choice of basis set used in the calculation. libretexts.org

Example Mulliken Charges for an Indole-related Structure (Dopamine):

| Atom | Charge (e) |

|---|---|

| C1 | -0.180 |

| C2 | -0.176 |

| C3 | 0.171 |

| C4 | 0.195 |

| C5 | 0.199 |

| C6 | -0.169 |

Data derived from a DFT study on Dopamine, illustrating typical charge distribution results. researchgate.net

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. For a molecule like this compound, this involves studying the orientation of the aldehyde group relative to the indole ring. While rotation around the C-C bond connecting the aldehyde to the ring is possible, steric and electronic factors will favor certain conformations.

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, theoretical studies could predict the mechanisms of its characteristic reactions. For example, the Vilsmeier-Haack reaction or McMurry reaction, which are common in indole chemistry, can be modeled. youtube.comyoutube.com Calculations can map the entire reaction pathway, showing the bond-breaking and bond-forming processes. The Fischer indole synthesis, a classic method for creating indoles, has been extensively studied computationally, revealing the key 3,3-sigmatropic shift as a critical step. youtube.com Similarly, the reactivity of the aldehyde group in condensation or reduction reactions can be investigated, providing detailed insights into the transition state structures and energies. researchgate.net

In Silico Prediction of Chemical Reactivity and Regioselectivity

In silico methods are widely used to predict the chemical reactivity and regioselectivity of organic molecules. The indole ring is an electron-rich heterocycle, making it prone to electrophilic substitution. The position of this substitution is directed by the existing substituents.

For this compound, the methyl group at the C2 position is an activating, ortho-para directing group (directing towards C3), while the carbaldehyde at the C6 position is a deactivating, meta-directing group (directing towards C4 and C7). Computational models, by analyzing frontier molecular orbitals (HOMO/LUMO) and atomic charges, can predict the most likely sites for electrophilic attack. The site with the highest HOMO density is often the most susceptible to electrophiles. researchgate.netnih.gov Studies on indolynes (aryne derivatives of indoles) have shown that distortion energies and charge polarization, which can be modeled computationally, control the regioselectivity of nucleophilic additions. nih.gov Such analyses are crucial for planning synthetic routes and understanding the outcomes of reactions involving substituted indoles. nih.govresearchgate.net

Molecular Modeling and Docking Studies for Intermolecular Interactions (e.g., Ligand-Receptor Binding in a Chemical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.net This method is central to drug discovery and materials science. Indole derivatives are known to bind to a wide range of biological targets, and docking studies are routinely used to understand these interactions and predict binding affinity. nih.govnih.govfrontiersin.orgkoreascience.kr

In a hypothetical docking study of this compound against a target protein, the software would explore various binding poses and score them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. The results would likely show the indole nitrogen or the carbonyl oxygen acting as hydrogen bond acceptors or donors, and the bicyclic ring system participating in π-π stacking or hydrophobic interactions with amino acid residues in the receptor's active site. researchgate.net Such studies provide invaluable insights into the structural basis of molecular recognition and can guide the design of new derivatives with improved binding properties. nih.gov

Illustrative Docking Results for Indole-Based Compounds:

| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| Indole-based heterocycles | UDP-N-acetylmuramate-l-alanine ligase (MurC) | -11.5 | Hydrogen bonds, pi-stacked interactions | nih.govfrontiersin.org |

| Indole-based diaza-sulphonamides | JAK-3 protein | -8.8 to -9.7 | Hydrogen bonds | nih.gov |

| Coumarin-indole hybrids | α-glucosidase | -8.5 to -10.1 | Hydrogen bonds, pi-pi interactions | nih.gov |

Applications in Chemical Sciences and Advanced Materials Research

Precursors in Complex Organic Synthesis

The utility of 2-Methyl-1H-indole-6-carbaldehyde as a precursor in organic synthesis is rooted in the distinct reactivity of its functional groups. The indole (B1671886) ring system is a privileged scaffold found in numerous natural products and pharmacologically active molecules. rsc.orgnih.gov The aldehyde group at the C-6 position provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and additions of nucleophiles. ekb.egresearchgate.net

This compound is an ideal starting material for constructing more elaborate molecular architectures. For instance, the aldehyde can undergo Wittig-type reactions to introduce carbon-carbon double bonds or serve as an electrophile in aldol (B89426) and Knoevenagel condensations. mdpi.comjmchemsci.com These reactions are fundamental steps in the synthesis of complex natural products and their analogs. The indole nitrogen can be protected or alkylated, and the electron-rich indole ring itself can participate in electrophilic substitution reactions, although the substitution pattern is influenced by the existing groups. csic.es

Research on related indole aldehydes has demonstrated their role as key intermediates in the total synthesis of bioactive alkaloids. researchgate.net The Vilsmeier-Haack reaction, a common method for formylating indoles, underscores the importance of the aldehyde functionality as a gateway to further molecular complexity. researchgate.net The strategic placement of the methyl group at C-2 and the carbaldehyde at C-6 allows for precise control over subsequent synthetic steps, making it a valuable precursor for creating libraries of indole derivatives for drug discovery and other applications. rsc.orgresearchgate.net

| Reaction Type | Reagents & Conditions | Product Type | Significance |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene (B1212753) compounds, base (e.g., piperidine) | α,β-Unsaturated carbonyls | Creation of new C-C bonds, precursor to Michael additions. jmchemsci.com |

| Reductive Amination | Amine, reducing agent (e.g., NaBH3CN) | Substituted amines | Synthesis of bioactive amines and amides. |

| Wittig Reaction | Phosphonium ylide | Alkenes | Formation of C=C double bonds with stereochemical control. |

| Oxidation | Oxidizing agent (e.g., KMnO4, CrO3) | Carboxylic acids | Conversion to indole-6-carboxylic acid derivatives. |

| N-Alkylation/Acylation | Alkyl halide/acyl halide, base | N-substituted indoles | Protection or modification of the indole nitrogen to tune properties. ekb.eg |

Development of Novel Synthetic Reagents and Catalysts

While direct application of this compound as a standalone reagent or catalyst is not extensively documented, its structure is highly conducive to the development of more specialized chemical tools. Heterocyclic compounds, particularly those containing nitrogen, are frequently used as ligands in transition metal catalysis. The indole nitrogen of this compound could coordinate to a metal center.

Furthermore, the aldehyde functionality can be readily transformed into other groups, such as imines (via condensation with primary amines) or phosphines, which are themselves important ligand classes. For example, Schiff bases derived from indole aldehydes can form stable complexes with various metals, potentially leading to catalysts for reactions like asymmetric synthesis or cross-coupling. The development of N-heterocyclic carbene (NHC) precursors from indole frameworks is another area of active research, and the functional handles on this compound make it an attractive starting point for such endeavors. easychair.org

Role in Materials Chemistry Research

Indole derivatives are increasingly recognized for their utility in advanced materials due to their unique electronic and photophysical properties. The extended π-system of the indole ring, combined with the electronic influence of its substituents, makes this compound a promising candidate for materials chemistry research. bldpharm.com

The indole nucleus is an excellent electron-donating group, and when combined with an electron-accepting group through a conjugated system, it can form a "push-pull" chromophore. nih.gov The aldehyde group on this compound can act as a moderate electron-withdrawing group or be converted into a stronger one. This intramolecular charge-transfer character is the basis for materials with interesting optical properties, such as nonlinear optical (NLO) activity or use as fluorescent probes. ambeed.com

Derivatives of this compound could be used to synthesize organic dyes and pigments. bldpharm.combldpharm.com The specific absorption and emission wavelengths can be tuned by modifying the structure, for example, by extending the conjugation or altering the substituents on the indole ring. Research into indole-based push-pull chromophores has shown that their maximum absorption wavelengths can be finely adjusted, demonstrating their potential in creating materials for optoelectronic devices. nih.gov

This compound possesses two key sites for polymerization: the aldehyde group and the N-H bond of the indole ring. bldpharm.combldpharm.com The aldehyde can participate in condensation polymerization reactions with difunctional monomers like diamines or diols to form polyimines (Schiff base polymers) or polyacetals, respectively.

Additionally, the indole ring itself can be incorporated into polymer backbones. Conducting polymers based on indole have been investigated for their electronic properties. The presence of the methyl and aldehyde groups allows for the synthesis of functionalized polymers where these groups can be used for post-polymerization modification or to influence the polymer's solubility, morphology, and electronic characteristics.

The inherent charge-transport capabilities of the indole ring make it a valuable component in organic electronic materials. bldpharm.com Indole derivatives have been explored for use in organic semiconductors, which are the active components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to form ordered molecular packing in the solid state is crucial for efficient charge transport, and the substituents on the indole ring play a key role in controlling this packing. The structure of this compound offers a platform for synthesizing larger, more complex molecules designed for specific electronic applications. ontosight.ai

Exploration as Chemical Biology Probes and Scaffold Exploration for Chemical Interactions

The indole scaffold is a frequent motif in molecules that interact with biological systems. rsc.org this compound serves as an excellent starting point for generating novel compounds to probe biological processes or to act as leads in drug discovery. ontosight.aieasychair.org

The aldehyde group is particularly useful for this purpose, as it can readily react with biological nucleophiles, such as the amine groups in lysine (B10760008) residues or the thiol groups in cysteine residues on proteins. This reactivity can be harnessed to design covalent inhibitors or activity-based probes. More commonly, the aldehyde is used as a synthetic handle to build a library of derivatives. For instance, condensation with various amines or hydrazines can produce a diverse set of imines or hydrazones, respectively. aip.org

Future Directions and Emerging Research Perspectives

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For the synthesis of indole (B1671886) derivatives like 2-Methyl-1H-indole-6-carbaldehyde, a shift towards sustainable practices is evident. Researchers are increasingly employing atom-economical reactions, such as ring-closing metathesis and Diels-Alder reactions, as key steps in their synthetic strategies. rsc.org These methods maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste.

One promising approach involves the use of microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times under solvent-free or greener solvent conditions. tandfonline.comresearchgate.net For instance, the synthesis of 2-Methyl-1H-indole-3-carboxylate derivatives has been efficiently achieved using a palladium-catalyzed intramolecular oxidative coupling facilitated by microwave heating. researchgate.net This method highlights a significant advancement from conventional heating, showcasing improved efficiency. researchgate.net Furthermore, transition-metal-free approaches are gaining traction. For example, a tert-butoxide-mediated condensation reaction offers an efficient pathway to 2-aryl indoles using dimethyl sulfoxide (B87167) as a carbon source, demonstrating good functional group tolerance. organic-chemistry.org The direct C-H alkylation of indoles using readily available carboxylic acids, catalyzed by cobalt complexes, also represents a significant step towards more atom-economical processes. researchgate.net

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The exploration of new chemical reactions and transformations involving the 2-methylindole (B41428) core continues to be a vibrant area of research. The 2-methyl group itself can exhibit unique reactivity. For example, it can be oxidized to a carbaldehyde using selenium dioxide, although this can sometimes lead to the formation of diindolylselenides as byproducts. researchgate.net

Unconventional strategies, such as tandem C-H and N-H arylation of indoles using diaryliodonium salts, are being developed to create novel indole structures that incorporate both aryl groups from the reagent. acs.org This approach, however, has shown limited effectiveness for 2-substituted indoles like 2-methylindole. acs.org Furthermore, the development of single-electron transfer-mediated modular indole formation from 2-iodoaniline (B362364) derivatives and ketones presents a transition-metal-free method with a broad substrate scope and unconventional regioselectivity. organic-chemistry.org These emerging transformations open up new avenues for the synthesis of complex and diverse indole derivatives.

Integration of Advanced Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is revolutionizing the design of new molecules and reaction pathways. Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties and reactivity of indole derivatives. nih.govacs.org For instance, DFT studies have been used to design indole hydrazones as colorimetric sensors, predicting their reactivity and the changes in their electronic absorption spectra upon interaction with anions. nih.govacs.org

In the context of drug discovery, computational docking studies are employed to predict the binding affinity of 2-methyl indole derivatives to specific biological targets. ijcrt.org This in silico screening allows for the rational design of more potent and selective inhibitors. For example, a computational study aimed at designing 2-methyl indole derivatives as aromatase inhibitors for breast cancer therapy identified promising candidates with enhanced binding affinity compared to reference compounds. ijcrt.org This integration of computational design allows for a more targeted and efficient approach to the synthesis of functional molecules.

Development of High-Throughput Screening and Automated Synthesis Platforms

The demand for large libraries of diverse compounds for drug discovery and material science has spurred the development of high-throughput screening (HTS) and automated synthesis platforms. HTS campaigns have been instrumental in identifying novel indole derivatives with specific biological activities. nih.gov For example, an HTS campaign identified an indole derivative with micromolar CysLT1 antagonist activity, leading to further optimization and the development of more potent antagonists. nih.gov

Automated synthesis platforms, which can perform a series of chemical reactions in a programmed manner, are becoming increasingly important for the rapid generation of compound libraries. These technologies, combined with combinatorial synthesis strategies, allow for the systematic exploration of the chemical space around the this compound scaffold. This enables the efficient discovery of new compounds with desired properties, accelerating the pace of research and development.

Expanding Material Science Applications and Sensing Technologies

The unique electronic and photophysical properties of the indole nucleus make it an attractive building block for advanced materials. Derivatives of this compound are being explored for their potential in various material science applications. bldpharm.com These include the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Furthermore, the aldehyde functional group at the 6-position provides a convenient handle for the synthesis of chemosensors. By condensing this compound with other molecules, such as 2,4-dinitrophenyl hydrazine (B178648), researchers have developed colorimetric "naked eye" sensors for the detection of specific anions like fluoride. nih.govacs.orgresearchgate.net The design and synthesis of these sensors are often guided by computational studies to optimize their selectivity and sensitivity. nih.govacs.org The development of such sensors holds promise for applications in environmental monitoring and analytical chemistry.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-1H-indole-6-carbaldehyde, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves cyclization of substituted indole precursors under controlled conditions. Key steps include:

- Friedel-Crafts alkylation to introduce the methyl group at the 2-position.

- Vilsmeier-Haack reaction for formylation at the 6-position, requiring anhydrous conditions (e.g., POCl₃/DMF) and precise temperature control (0–5°C) to avoid side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the aldehyde, with monitoring via TLC (Rf ~0.3). Yield optimization (~60–70%) depends on strict pH control (neutral to slightly acidic) and exclusion of moisture .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Characterization :

- ¹H/¹³C NMR : Key signals include aldehyde proton at δ 9.8–10.2 ppm and methyl group at δ 2.4–2.6 ppm. Aromatic protons in the indole ring appear as multiplets between δ 7.0–8.5 ppm .

- FT-IR : Confirm C=O stretch at ~1680–1700 cm⁻¹ and N–H (indole) at ~3400 cm⁻¹ .

- Single-Crystal X-ray Diffraction (SCXRD) : For unambiguous confirmation, grow crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELXL .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The aldehyde group (electron-deficient) is prone to nucleophilic attacks, while the indole NH acts as a hydrogen-bond donor .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Parameterize the aldehyde’s partial charges using RESP fits from Gaussian calculations .

- SAR Studies : Compare with analogs (e.g., 3-carbaldehyde or 5-methyl derivatives) to identify substituent effects on activity .

Q. How can contradictory data on the biological activity of indole carbaldehydes be resolved?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects. For example, discrepancies in anticancer activity may arise from varying MTT assay protocols .

- Meta-Analysis : Apply PRISMA guidelines to systematically review literature, excluding studies with unvalidated purity (>95% by HPLC required) .

- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects (e.g., aldehyde dehydrogenase inhibition) that may confound results .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Crystallization Issues : The compound’s planar structure and hydrogen-bonding propensity often lead to twinning or poor diffraction.

- Solutions :

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) with anti-solvents (e.g., ether).

- Cryoprotection : Soak crystals in glycerol-containing solutions to mitigate ice formation during SCXRD data collection at 100 K .

- Data Processing : Use SHELXD for phase resolution and Olex2 for structure refinement, accounting for possible disorder in the methyl group .

Methodological Best Practices

Q. How should researchers design experiments to study the stability of this compound under varying conditions?

- Methodological Answer :

- Stability Assays :

- Thermal Stability : Use TGA/DSC to monitor decomposition above 150°C.

- Photostability : Expose to UV light (λ = 254 nm) and track degradation via HPLC .

- Storage Recommendations : Store at –20°C under argon, with desiccant (silica gel), to prevent oxidation of the aldehyde group .

Q. What advanced analytical techniques are critical for detecting trace impurities in this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.